The synthesis of Ivermectin B1 Aglycon involves several key steps:
The technical details of the synthesis often involve polyketide synthases and other enzymatic processes that facilitate the formation of the complex molecular structure characteristic of Ivermectin B1 Aglycon .
Ivermectin B1 Aglycon possesses a complex macrolide structure characterized by a large lactone ring and multiple stereocenters. The molecular formula is , and it has a molecular weight of approximately 467.6 g/mol.
Ivermectin B1 Aglycon can undergo various chemical reactions that modify its structure:
These reactions are essential for developing new derivatives with improved pharmacological profiles.
Ivermectin B1 Aglycon exerts its antiparasitic effects primarily through its action on glutamate-gated chloride channels in the nervous system of parasites. This mechanism leads to:
The compound also shows some activity against other ion channels, contributing to its broad-spectrum efficacy against various parasites .
Ivermectin B1 Aglycon has significant applications in both veterinary and human medicine:
Additionally, ongoing research explores its potential use against other diseases caused by protozoan parasites, such as malaria and Chagas disease .
Ivermectin B1 Aglycon is a hydrolytic derivative of the antiparasitic agent ivermectin, formed by removal of the disaccharide moiety. Its systematic IUPAC name is (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B. The compound is designated by multiple synonyms in scientific literature and regulatory documents, including Ivermectin Impurity G (EP designation), 22,23-Dihydroavermectin B1a Aglycon, and H2B1a aglycone [3] [8] [10]. Its molecular formula is C34H50O8, with a precise molecular weight of 586.76 g/mol (exact mass: 586.3506 Da) [4] [7]. The CAS Registry Number assigned to this compound is 73162-95-5, with an alternate CAS entry (123997-59-1) occasionally referenced for the aglycone form [3] [8].
Table 1: Nomenclature and Identifiers of Ivermectin B1 Aglycon
Category | Designation |
---|---|
Systematic Name | (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B |
Common Synonyms | Ivermectin Impurity G (EP), 22,23-Dihydroavermectin B1a Aglycon, H2B1a aglycone |
Molecular Formula | C34H50O8 |
Molecular Weight | 586.76 g/mol |
CAS Registry Number | 73162-95-5 |
Alternate CAS Number | 123997-59-1 |
The compound features 16 stereogenic centers within its macrocyclic lactone backbone, with absolute configurations at C-6, C-13, and C-25 being particularly critical for biological activity. The stereochemistry is defined as 6R, 13S, and 25R, while the C-25 substituent adopts an (S)-1-methylpropyl configuration [10]. The InChIKey (XOCXXEYUGYTCNG-FFZZAGFMSA-N
) encodes its stereoisomeric identity, distinguishing it from epimers or geometric isomers [10]. The 22,23-dihydro modification (saturated bond between C-22/C-23) differentiates it from avermectin aglycons and confers enhanced stability [2] [9]. No naturally occurring cis/trans isomers are documented, though synthetic analogs may exhibit C-3/C-4 epimerization under harsh hydrolytic conditions [8].
Ivermectin B1 Aglycon is isolated as an off-white crystalline powder with temperature-sensitive behavior. Its solubility profile is solvent-dependent:
The compound is hygroscopic and requires storage under inert conditions at ultra-low temperatures (–86°C) to prevent decomposition [4] [5]. Its calculated octanol-water partition coefficient (Log P = 4.2) reflects moderate hydrophobicity, consistent with the absence of polar sugar residues compared to ivermectin [6] [10]. Degradation occurs under alkaline conditions (pH >9) via lactone ring hydrolysis, while acidic environments (pH <3) induce dehydration at C-13 [8].
Table 2: Physicochemical Properties of Ivermectin B1 Aglycon
Property | Value/Characteristic | Method/Notes |
---|---|---|
Physical State | Off-white crystalline powder | Visual observation |
Solubility | DMSO: >50 mg/mL; Ethanol: ~20 mg/mL; Water: <0.1 mg/mL | Equilibrium solubility (25°C) |
Log P (Partition Coeff.) | 4.2 | Calculated (clogP) |
Stability | Hygroscopic; decomposes >40°C | Thermal gravimetric analysis (TGA) |
Storage Conditions | –86°C under inert atmosphere | Long-term stability recommendation |
Nuclear Magnetic Resonance (NMR)
13C and 1H NMR spectra provide definitive evidence of the aglycon structure. Key 1H NMR signals (500 MHz, CDCl3) include:
13C NMR exhibits characteristic carbonyl resonance at δ 173.5 ppm (C1=O, lactone), olefinic carbons between δ 118–145 ppm (C9-C11 and C24-C25), and aliphatic methyls at δ 12.5–20.1 ppm [10].
Table 3: Characteristic NMR Assignments (CDCl3, 500 MHz)
Atom Position | 1H δ (ppm) | Multiplicity | 13C δ (ppm) | Group Type |
---|---|---|---|---|
C7-H | 4.82 | d (J=4.5 Hz) | 75.6 | Methine |
C11-H | 5.52 | m | 123.8 | Olefinic methine |
C13-OH | 3.78 | s | - | Hydroxyl |
C1 | - | - | 173.5 | Lactone carbonyl |
C25 | - | - | 145.2 | Olefinic quaternary |
C26 | 1.01 | d (J=6.8 Hz) | 20.1 | Methyl |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed [M+H]+ ion at m/z 587.3579 (calculated for C34H51O8+: 587.3584). Fragmentation patterns include:
Infrared Spectroscopy
FT-IR spectra (KBr pellet) show diagnostic absorptions at:
The absence of 1000–1100 cm−1 bands (glycosidic C-O) confirms the aglycon structure versus parent ivermectin [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1